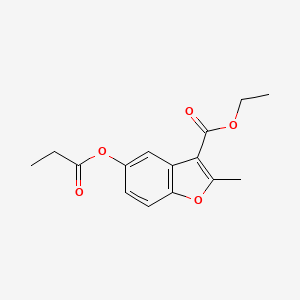

![molecular formula C8H5NO2S B2442211 Thieno[3,2-c]pyridine-3-carboxylic acid CAS No. 775530-45-5](/img/structure/B2442211.png)

Thieno[3,2-c]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[3,2-c]pyridine-3-carboxylic acid is a heteroaromatic compound . It is a bicyclic motif with a hydrogen bond donor–acceptor hinge binder . It is frequently used as ATP-mimetic kinase inhibitors . The compound has a molecular weight of 215.66 .

Synthesis Analysis

The synthesis of thieno[3,2-c]pyridine derivatives involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis

The thieno[3,2-c]pyridine scaffold interacts with the hinge region of their kinase . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group . The hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-c]pyridine derivatives are complex and involve multiple steps . These include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Physical And Chemical Properties Analysis

Thieno[3,2-c]pyridine-3-carboxylic acid has a molecular weight of 215.66 . It is a powder at room temperature .Applications De Recherche Scientifique

Kinase Inhibitors

Thieno[3,2-c]pyridine derivatives have been used in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors . These inhibitors are important in the field of medicinal chemistry, particularly in the development of drugs for treating diseases like cancer, inflammation, and more .

Drug Discovery

Thieno[3,2-c]pyridine derivatives serve as starting points for future drug discovery programs . They are used to create a diverse collection of compounds that can be further optimized and developed into effective drugs .

Organic Electronic Devices

Compounds derived from Thieno[3,2-c]pyridine have limited solubility in common organic solvents , making them promising candidates for organic electronic devices prepared by vapor evaporation .

Anticancer Activity

Thieno[3,2-c]pyridine derivatives have shown anticancer activity . They have been used in the development of potential anticancer drugs .

Antiviral Activity

Thieno[3,2-c]pyridine derivatives also exhibit antiviral activity . This makes them valuable in the research and development of antiviral medications .

Anti-Inflammatory Activity

These compounds have demonstrated anti-inflammatory activity , making them useful in the development of drugs for treating inflammatory diseases .

Antimicrobial Activity

Thieno[3,2-c]pyridine derivatives have been found to possess antimicrobial properties , which can be harnessed in the creation of new antimicrobial agents .

Treatment of CNS Disorders

Thieno[3,2-c]pyridine derivatives have been used in the treatment of Central Nervous System (CNS) disorders . This highlights their potential in neuropharmacology .

Mécanisme D'action

Target of Action

Thieno[3,2-c]pyridine-3-carboxylic acid primarily targets the Tyrosine-protein phosphatase non-receptor type 1 . This protein plays a crucial role in numerous cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It’s known that it interacts with its target protein, possibly inhibiting its function . This interaction can lead to changes in the cellular processes controlled by the target protein .

Biochemical Pathways

Given its target, it’s likely that it impacts pathways related to cell growth and differentiation

Result of Action

Given its target, it’s likely that it affects cell growth and differentiation . More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Propriétés

IUPAC Name |

thieno[3,2-c]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-1-2-9-3-5(6)7/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQLXORQKQEGCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-c]pyridine-3-carboxylic acid | |

CAS RN |

775530-45-5 |

Source

|

| Record name | thieno[3,2-c]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2442128.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide](/img/structure/B2442129.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2442130.png)

![N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide](/img/structure/B2442135.png)

![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442138.png)

![2-[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)pyrazol-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2442145.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-8-carboxylic acid](/img/structure/B2442147.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2442148.png)